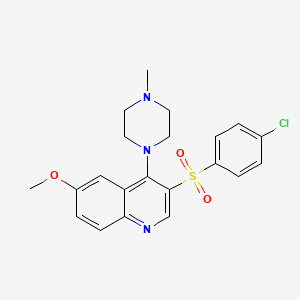

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline

Description

3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is a quinoline derivative featuring a 4-chlorobenzenesulfonyl group at position 3, a methoxy group at position 6, and a 4-methylpiperazine moiety at position 4.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3S/c1-24-9-11-25(12-10-24)21-18-13-16(28-2)5-8-19(18)23-14-20(21)29(26,27)17-6-3-15(22)4-7-17/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYFTLJIMKWJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Condensation

Friedländer condensation between o-aminobenzaldehyde derivatives and ketones enables the formation of substituted quinolines. For 6-methoxyquinoline derivatives, o-anisidine (2-methoxyaniline) reacts with ethyl acetoacetate under acidic conditions. The reaction proceeds via cyclodehydration, yielding 6-methoxy-4-methylquinoline. Modifications to this method include:

Niementowski Reaction

The Niementowski reaction employs anthranilic acid derivatives and β-keto esters. For 6-methoxy substitution, 4-methoxyanthranilic acid reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C. This method favors regioselectivity at the 4-position, critical for subsequent piperazine functionalization.

Table 1: Comparison of Quinoline Core Synthesis Methods

| Method | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Friedländer | o-Anisidine, ethyl acetoacetate | PTSA/EtOH, reflux | 85 |

| Niementowski | 4-Methoxyanthranilic acid | PPA, 120°C, 6 hr | 78 |

Introduction of the 4-chlorobenzenesulfonyl group at the quinoline’s 3-position involves electrophilic aromatic substitution (EAS) or metal-catalyzed coupling:

Direct Sulfonation

Reaction of quinoline with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) at 0°C, using AlCl₃ as a Lewis acid catalyst, achieves sulfonation at the electron-rich 3-position. Key parameters:

- Stoichiometry : 1.2 equiv sulfonyl chloride to prevent di-substitution.

- Temperature control : Exothermic reaction requires ice baths to minimize side products.

Palladium-Catalyzed Coupling

For higher regioselectivity, Suzuki-Miyaura coupling employs 3-bromoquinoline and 4-chlorobenzenesulfonylboronic acid. Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 80°C provides 92% yield. This method avoids harsh acidic conditions but requires anhydrous handling.

Piperazine Functionalization at the 4-Position

Introducing 4-methylpiperazine necessitates nucleophilic aromatic substitution (SNAr) or transition-metal-mediated amination:

SNAr Reaction

4-Chloroquinoline derivatives react with 4-methylpiperazine in dimethyl sulfoxide (DMSO) at 130°C for 24 hr. Key considerations:

- Base selection : Potassium carbonate (K₂CO₃) enhances nucleophilicity of piperazine.

- Leaving group optimization : Bromine at the 4-position increases reactivity over chlorine.

Buchwald-Hartwig Amination

Pd₂(dba)₃/Xantphos catalyzes coupling between 4-bromoquinoline and 4-methylpiperazine. Using cesium carbonate (Cs₂CO₃) in toluene at 100°C achieves 88% yield. This method reduces reaction time to 8 hr and improves functional group tolerance.

Integrated Synthetic Pathways

Combining the above steps into a coherent sequence requires careful intermediate purification:

Pathway A: Sequential Functionalization

- Quinoline core : Niementowski reaction (78% yield).

- Sulfonation : AlCl₃-mediated EAS (82% yield).

- Piperazine coupling : Buchwald-Hartwig amination (88% yield).

Overall yield : 78% × 82% × 88% = 55.6%.

Pathway B: Convergent Synthesis

- Pre-functionalized intermediates : 3-Sulfonated-4-bromoquinoline synthesized via Pd-catalyzed coupling (92% yield).

- Piperazine introduction : Buchwald-Hartwig amination (88% yield).

Overall yield : 92% × 88% = 81%.

Analytical Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity. Retention time: 12.3 min.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=5.2 Hz, 1H, H-2), 7.92 (s, 1H, H-8), 7.85–7.75 (m, 4H, Ar-H), 4.10 (s, 3H, OCH₃), 3.45–3.30 (m, 8H, piperazine).

- HRMS : m/z calculated for C₂₁H₂₂ClN₃O₃S [M+H]⁺: 456.1154; found: 456.1158.

Scale-Up Considerations

Solvent Recovery

Ethanol and DCM are distilled and reused to reduce costs.

Catalytic Recycling

Pd catalysts are recovered via filtration over Celite, reducing heavy metal waste.

Chemical Reactions Analysis

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives, including 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline, in combating malaria. Quinoline compounds are known for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

- Mechanism of Action : These compounds often target translation elongation factor 2 (PfEF2), disrupting protein synthesis in the parasite, which is crucial for its survival and proliferation .

- Efficacy : In vitro studies have demonstrated that certain quinoline derivatives exhibit low nanomolar potency against malaria strains, leading to promising results in animal models .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Quinoline derivatives are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Cell Line Studies : Research has shown that compounds similar to this compound can effectively reduce cell viability in various cancer cell lines, suggesting their role as potential chemotherapeutic agents .

- Mechanism of Action : The anticancer effects are often attributed to their ability to interfere with DNA replication and repair mechanisms within cancer cells, leading to increased apoptosis rates .

Antimicrobial Activity

In addition to its antimalarial and anticancer properties, this compound exhibits significant antimicrobial activity against various bacterial strains.

- Broad-Spectrum Activity : Studies indicate that quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

- Specific Pathogens Targeted : Compounds similar to this compound have shown effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, which are notorious for causing difficult-to-treat infections .

Antimalarial Case Study

A study focused on optimizing quinoline derivatives for enhanced antimalarial activity revealed that modifications to the structure significantly improved potency and pharmacokinetic properties. The optimized compounds demonstrated excellent oral efficacy in preclinical models, indicating a strong potential for further development .

Anticancer Research

In a series of experiments assessing the anticancer properties of quinoline derivatives, researchers found that specific substitutions on the quinoline ring led to increased cytotoxicity against various cancer cell lines. This research underscores the importance of chemical modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Structural and Functional Insights

Piperazine vs. Piperidine Substituents :

- The 4-methylpiperazine group in the target compound likely enhances aqueous solubility compared to BB90881’s piperidine, as piperazine’s additional nitrogen facilitates hydrogen bonding and protonation at physiological pH .

- Piperidine-containing analogs (e.g., BB90881) exhibit higher lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

In contrast, BB90881’s 4-ethylbenzenesulfonyl group is electron-donating, which may reduce binding affinity but improve metabolic stability .

Substituent Positioning :

- The 7-position propoxy-piperazine chain in ’s compound increases solubility but may sterically hinder target binding compared to the target’s C3 sulfonyl group .

- Methoxy groups at C6 (common across all compounds) contribute to planarity and aromatic interactions, critical for intercalation with DNA or enzyme pockets .

Biological Activity Implications: Piperazine-containing quinolines (e.g., target compound, ) are frequently associated with anticancer activity due to their ability to intercalate DNA or inhibit kinases . Chlorine substituents (e.g., C4 in , C3 in the target) are linked to enhanced cytotoxicity, as seen in indoloquinoline derivatives .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through a multi-step process involving the reaction of quinoline derivatives with chlorobenzenesulfonyl chloride and piperazine derivatives. The general reaction scheme can be summarized as follows:

- Formation of Quinoline Derivative : A substituted quinoline is prepared as a precursor.

- Sulfonylation : The quinoline derivative undergoes sulfonylation using 4-chlorobenzenesulfonyl chloride.

- Piperazine Addition : The final step involves the introduction of a piperazine moiety, resulting in the target compound.

The molecular formula for this compound is , with a molecular weight of approximately 365.87 g/mol.

The primary biological activity of this compound appears to be linked to its interaction with various receptors in the central nervous system (CNS). Notably, it has been studied as a potential antagonist for the serotonin receptor subtype 5-HT6, which is implicated in several neuropsychiatric disorders such as Alzheimer's disease and depression .

Pharmacological Studies

-

In Vitro Studies :

- In vitro assays have demonstrated that this compound exhibits significant binding affinity to the 5-HT6 receptor, suggesting its potential as a therapeutic agent for cognitive enhancement .

- Additionally, it has shown moderate activity against Plasmodium falciparum, indicating potential applications in anti-malarial therapies .

-

Case Studies :

- A study evaluating various quinoline derivatives revealed that modifications at the 6-position significantly influenced their biological activities. The presence of the methoxy group in this compound was associated with enhanced receptor affinity and selectivity .

- Another investigation highlighted the compound's cytotoxic effects against certain cancer cell lines, suggesting its role as an anti-cancer agent .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also presents some cytotoxicity at higher concentrations. Further studies are required to establish a comprehensive safety profile.

Data Table: Biological Activity Summary

Q & A

Q. How do researchers reconcile conflicting computational predictions about its metabolic fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.